![molecular formula C14H16F3NO B12285578 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B12285578.png)
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol is a complex organic compound characterized by its unique bicyclic structure. This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The presence of the azabicyclo structure adds to its complexity and potential reactivity.
Métodos De Preparación
The synthesis of 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol involves several steps. One common method includes the nucleophilic addition of the Ruppert–Prakash reagent (TMSCF3) to the corresponding β-keto-benzyl-O-oximes. This reaction proceeds chemo- and stereoselectively at the carbonyl group rather than the imine bond, resulting in the formation of trifluoromethylated benzyl-O-oximes. These intermediates are then reduced to the corresponding α-trifluoromethyl-β-amino alcohols .
Análisis De Reacciones Químicas
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Mecanismo De Acción
The mechanism by which 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azabicyclo structure may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol can be compared with other similar compounds, such as:
3-Benzyl-3-aza-bicyclo[3.1.1]heptan-6-one: This compound lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-: This compound has a similar bicyclic structure but differs in its substituents, leading to distinct reactivity and applications The presence of the trifluoromethyl group in 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[31
Propiedades
Fórmula molecular |
C14H16F3NO |
|---|---|
Peso molecular |
271.28 g/mol |
Nombre IUPAC |
3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)13(19)11-6-12(13)9-18(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2 |
Clave InChI |
YKUFXGLOCSQPJR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC1C2(C(F)(F)F)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
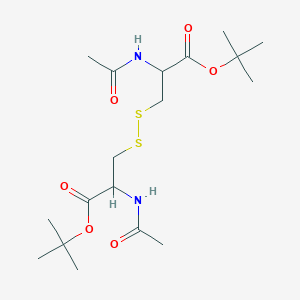
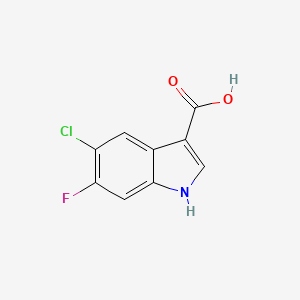
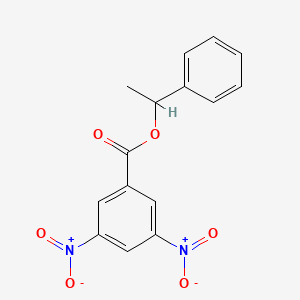
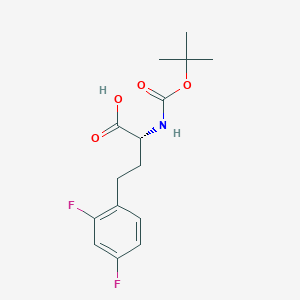
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
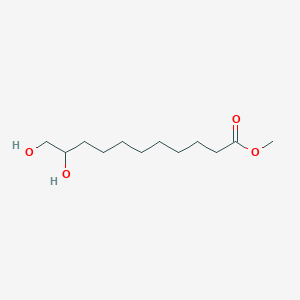
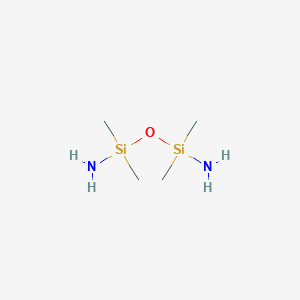
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)


![4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)
